1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-amine
Overview
Description
1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-amine is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and synthetic utility
Preparation Methods
The synthesis of 1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzyl chloride and azetidine.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where azetidine reacts with 2-chloro-6-fluorobenzyl chloride in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Purification: The crude product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide.
Scientific Research Applications
1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-amine has found applications in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, leading to altered biochemical pathways and physiological effects.
Comparison with Similar Compounds
1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-amine can be compared with other azetidine derivatives such as:
1-Benzylazetidine: Lacks the chloro and fluoro substituents, resulting in different chemical reactivity and biological activity.
1-(2-Chlorophenyl)methylazetidine: Contains only the chloro substituent, which affects its binding properties and pharmacological profile.
1-(2-Fluorophenyl)methylazetidine: Contains only the fluoro substituent, leading to variations in its chemical stability and interaction with molecular targets.
The presence of both chloro and fluoro substituents in this compound makes it unique, providing a balance of electronic and steric effects that enhance its overall properties.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2/c11-9-2-1-3-10(12)8(9)6-14-4-7(13)5-14/h1-3,7H,4-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCTXXLCXIDOKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC=C2Cl)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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